Cas no 2411322-97-7 ((2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide)

(2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide 化学的及び物理的性質
名前と識別子
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- (E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide
- Z3952173052
- (2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide
-
- インチ: 1S/C14H24N2O2/c1-16(2)9-3-4-13(17)15-14(12-5-6-12)7-10-18-11-8-14/h3-4,12H,5-11H2,1-2H3,(H,15,17)/b4-3+
- InChIKey: ZCHFMHJXRYCWIA-ONEGZZNKSA-N
- SMILES: O1CCC(CC1)(C1CC1)NC(/C=C/CN(C)C)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 316
- トポロジー分子極性表面積: 41.6
- XLogP3: 0.8
(2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26574582-0.05g |
(2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide |
2411322-97-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
(2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
(2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamideに関する追加情報
Comprehensive Overview of (2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide (CAS No. 2411322-97-7)
(2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide (CAS No. 2411322-97-7) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a cyclopropyloxane moiety and a dimethylamino functional group, exhibits promising potential in drug discovery and development. Its enamide backbone further enhances its reactivity and applicability in synthetic pathways.
The molecular structure of (2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide is designed to interact with specific biological targets, making it a valuable candidate for the development of novel therapeutics. Researchers are particularly interested in its potential applications in central nervous system (CNS) disorders, given its ability to modulate neurotransmitter activity. The compound's lipophilicity and blood-brain barrier permeability are key factors driving its exploration in this area.
In recent years, the demand for innovative small-molecule drugs has surged, with a focus on compounds like (2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide. This trend aligns with the growing emphasis on precision medicine and targeted therapies, where compounds with specific structural motifs are sought after for their potential to address unmet medical needs. The compound's CAS No. 2411322-97-7 is frequently searched in scientific databases, reflecting its relevance in contemporary research.
From a synthetic chemistry perspective, (2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide offers intriguing possibilities. Its enamide group serves as a versatile intermediate in the construction of more complex molecules, enabling the development of libraries for high-throughput screening. The cyclopropyloxane ring, known for its conformational rigidity, can impart stability to the resulting derivatives, enhancing their pharmacokinetic profiles.
The pharmaceutical industry is increasingly exploring (2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide for its potential in neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanism of action, which may involve modulation of dopaminergic and cholinergic pathways, positions it as a promising candidate for further investigation. Additionally, its low toxicity profile and high selectivity make it an attractive option for preclinical studies.
Market dynamics for (2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide are influenced by the broader trends in drug discovery and biotechnology. With the rise of AI-driven drug design and computational chemistry, compounds like this are being rapidly screened for their therapeutic potential. The compound's CAS No. 2411322-97-7 is often referenced in patents and research papers, underscoring its commercial and scientific value.
In conclusion, (2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide (CAS No. 2411322-97-7) represents a fascinating area of study in modern chemistry and pharmacology. Its unique structural attributes, combined with its potential applications in CNS disorders and neurodegenerative diseases, make it a compound of significant interest. As research progresses, this molecule is likely to play a pivotal role in the development of next-generation therapeutics, addressing some of the most challenging medical conditions of our time.
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